molecular formula C19H16ClNO3S2 B11992849 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one

5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B11992849
M. Wt: 405.9 g/mol
InChI Key: CELQNOCWABHQCF-LICLKQGHSA-N
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Description

5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde and thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-3-p-tolyl-thiazolidin-4-one
  • 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
  • 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-3-phenethyl-2-thioxo-thiazolidin-4-one

Uniqueness

The uniqueness of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c20-15-6-2-1-5-14(15)16-8-7-12(24-16)10-17-18(22)21(19(25)26-17)11-13-4-3-9-23-13/h1-2,5-8,10,13H,3-4,9,11H2/b17-10+

InChI Key

CELQNOCWABHQCF-LICLKQGHSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S

Origin of Product

United States

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